2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
CAS No.: 282523-46-0
Cat. No.: VC7787646
Molecular Formula: C20H12Cl3N3O3
Molecular Weight: 448.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 282523-46-0 |
|---|---|
| Molecular Formula | C20H12Cl3N3O3 |
| Molecular Weight | 448.68 |
| IUPAC Name | 2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]-6-nitrobenzimidazole |
| Standard InChI | InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2 |
| Standard InChI Key | MSQHCHCHUTYIPN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS: 282523-46-0) features a benzimidazole backbone substituted at three critical positions:
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N-1: A 2,6-dichlorobenzyloxy group
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C-2: A 4-chlorophenyl moiety
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C-6: A nitro (-NO₂) functional group
This arrangement creates a planar, aromatic system with electron-withdrawing substituents that enhance reactivity and target binding affinity. The molecular formula C₂₀H₁₂Cl₃N₃O₃ corresponds to a molecular weight of 448.68 g/mol, with halogen atoms contributing to lipophilicity (calculated LogP: 3.82) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₂Cl₃N₃O₃ | |
| Molecular Weight | 448.68 g/mol | |
| Density | 1.51 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 618.4 ± 65.0 °C | |
| Aqueous Solubility | <0.1 mg/mL (25°C) | |
| pKa | 0.53 ± 0.10 |
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous benzimidazoles reveal a coplanar arrangement between the benzimidazole core and substituted aryl groups, facilitating π-π stacking interactions with biological targets. The nitro group at C-6 introduces intramolecular charge transfer characteristics, evidenced by UV-Vis absorption maxima at 320–350 nm. Nuclear magnetic resonance (¹H NMR) spectra show distinct signals for:
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Aromatic protons: δ 7.2–8.1 ppm (multiplet, 9H)
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Benzyloxy CH₂: δ 5.4 ppm (singlet)
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Nitro group: Indirectly inferred through deshielding effects.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step protocol:
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Benzimidazole core formation: Condensation of 4-chloro-1,2-diaminobenzene with 4-chlorobenzaldehyde under sodium metabisulfite catalysis (yield: 85–92%) .
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N-1 Alkylation: Microwave-assisted reaction with 2,6-dichlorobenzyl bromide in dimethylformamide (DMF) at 120°C for 30 minutes .
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C-6 Nitration: Treatment with fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C to install the nitro group (yield: 78%).
Industrial Manufacturing
Pharmaceutical production employs continuous flow reactors to enhance efficiency:
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Residence time: 2–5 minutes
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Temperature: 80–100°C
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Pressure: 3–5 bar
This method achieves >90% purity with <2% byproducts, as confirmed by high-performance liquid chromatography (HPLC).
Biological Activities and Pharmacological Profile
Antimicrobial Efficacy
In vitro testing against Gram-positive bacteria demonstrates potent activity:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MSSA) | 4–8 | |
| Staphylococcus aureus (MRSA) | 8–16 | |
| Enterococcus faecalis | 16–32 |
Mechanistic studies attribute this activity to dual inhibition of dihydrofolate reductase (DHFR) and penicillin-binding protein 2a (PBP2a) . The nitro group generates reactive nitrogen species that disrupt bacterial membranes, while chlorinated aryl groups enhance target binding.
Anticancer Activity
The compound exhibits broad-spectrum cytotoxicity against human cancer cell lines:
Table 3: Half-Maximal Inhibitory Concentrations (IC₅₀)
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HepG2 (hepatocellular) | 2.39–4.15 | |
| MDA-MB-231 (breast) | 3.82–5.67 | |
| C26 (colon) | 4.91–7.23 |
Docking simulations indicate strong binding to tubulin (ΔG = -9.8 kcal/mol) and topoisomerase II (ΔG = -8.3 kcal/mol), disrupting microtubule assembly and DNA replication .
Mechanism of Action
Antimicrobial Pathway
The compound employs a multitarget approach:
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DHFR inhibition: Competes with dihydrofolic acid (Kᵢ = 0.87 μM), blocking nucleotide synthesis .
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Cell wall disruption: Nitroso intermediates covalently modify peptidoglycan precursors.
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Oxidative stress: Superoxide (O₂⁻) generation via redox cycling of the nitro group.
Anticancer Mechanism
Cytotoxicity arises from:
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Mitotic arrest: Tubulin polymerization inhibition (EC₅₀ = 1.2 μM) .
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DNA damage: Intercalation and topoisomerase II poisoning.
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Apoptosis induction: Caspase-3 activation via Bcl-2/Bax ratio modulation .
Drug Development Considerations
ADMET Profiling
Computational predictions using SwissADME indicate:
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Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s
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Metabolism: CYP3A4 substrate (t₁/₂ = 2.8 h)
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Toxicity: hERG inhibition risk (IC₅₀ = 12 μM)
These profiles align with FDA-approved drugs like ciprofloxacin and paclitaxel .
Structural Optimization
Second-generation analogs focus on:
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Nitro group replacement: Sulfonamide or cyano substituents to reduce toxicity
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Benzyloxy chain variation: Introduction of polar groups to enhance solubility
Lead candidate 4c (6-methyl analog) shows improved therapeutic index (LD₅₀ > 200 mg/kg) .
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